molecular formula C9H7F3O2 B1346450 3,3,3-Trifluoro-2-phenylpropionic Acid CAS No. 56539-85-6

3,3,3-Trifluoro-2-phenylpropionic Acid

Cat. No.: B1346450
CAS No.: 56539-85-6
M. Wt: 204.15 g/mol
InChI Key: HQRSIMQXCAWAJB-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-phenylpropionic acid is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenylpropionic acid structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of benzene with 3,3,3-trifluoropropionic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve low temperatures and anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of 3,3,3-Trifluoro-2-phenylpropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-phenylpropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-phenylpropionic acid involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropionic acid: Similar structure but lacks the phenyl group.

    2,2,2-Trifluoroethyl 3,3,3-trifluoropropionate: Contains an additional trifluoromethyl group.

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Contains a dimethyl group instead of a phenyl group.

Uniqueness

3,3,3-Trifluoro-2-phenylpropionic acid is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7(8(13)14)6-4-2-1-3-5-6/h1-5,7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSIMQXCAWAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301869
Record name 3,3,3-trifluoro-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56539-85-6
Record name 56539-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-trifluoro-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Quantity
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reactant
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Name
O=C(O)C(c1ccccc1)(C(F)(F)F)C(F)(F)F
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
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reactant
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.9 g (10 millimole) of methyl ester of α,α-bis(trifluoromethyl)phenylacetic acid, 2.5 g (63 millimole) of sodium hydroxide, 3.0 g of water and 3.0 ml of methanol were charged into an eggplant-type flask having a capacity of 100 ml, provided with a marine-type condenser and refluxed at a bath temperature of 90° C. for 6 hours. Methanol was distilled off from the reaction mixture under reduced pressure, and the residue was dissolved in 30 ml of 3N hydrochloric acid and then extracted with ether. The ether layer was dried with anhydrous MgSO4 and then concentrated under reduced pressure. The thus obtained residue was subjected to silica gel column chromatography, using n-hexane/dichloromethane as a mobile phase, whereby 1.26 g of α-(trifluoromethyl)phenylacetic acid was obtained (yield: 62%).
[Compound]
Name
methyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
α,α-bis(trifluoromethyl)phenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-phenylpropionic Acid
Reactant of Route 2
3,3,3-Trifluoro-2-phenylpropionic Acid
Reactant of Route 3
3,3,3-Trifluoro-2-phenylpropionic Acid
Reactant of Route 4
3,3,3-Trifluoro-2-phenylpropionic Acid
Reactant of Route 5
3,3,3-Trifluoro-2-phenylpropionic Acid
Reactant of Route 6
3,3,3-Trifluoro-2-phenylpropionic Acid

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